molecular formula C4H7NO4 B3421337 2,2'-Azanediyldi(~2~H_2_)acetic acid CAS No. 21386-66-3

2,2'-Azanediyldi(~2~H_2_)acetic acid

Cat. No.: B3421337
CAS No.: 21386-66-3
M. Wt: 133.10 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
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Description

C4H7NO4C_4H_7NO_4C4​H7​NO4​

. It is a colorless crystalline solid that is soluble in water. This compound is widely used in various industrial and scientific applications due to its chelating properties, which allow it to bind metal ions effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis from Glycine

      Reaction: Glycine reacts with formaldehyde and hydrogen cyanide.

      Conditions: The reaction is typically carried out in an aqueous solution at a controlled pH.

      Equation: 2NH2CH2COOH+HCHO+HCNHN(CH2COOH)2+NH32 \text{NH}_2\text{CH}_2\text{COOH} + \text{HCHO} + \text{HCN} \rightarrow \text{HN(CH}_2\text{COOH)}_2 + \text{NH}_32NH2​CH2​COOH+HCHO+HCN→HN(CH2​COOH)2​+NH3​

  • Hydrolysis of Nitrilotriacetic Acid

      Reaction: Nitrilotriacetic acid is hydrolyzed under acidic conditions.

      Conditions: The reaction requires heating and an acidic catalyst.

      Equation: N(CH2COOH)3+H2OHN(CH2COOH)2+CH2COOH\text{N(CH}_2\text{COOH)}_3 + \text{H}_2\text{O} \rightarrow \text{HN(CH}_2\text{COOH)}_2 + \text{CH}_2\text{COOH}N(CH2​COOH)3​+H2​O→HN(CH2​COOH)2​+CH2​COOH

Industrial Production Methods

Industrial production of 2,2’-Azanediyldi(~2~H_2_)acetic acid typically involves the hydrolysis of nitrilotriacetic acid due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Conditions: Reactions are typically carried out in aqueous solutions at elevated temperatures.

      Products: Oxidation can lead to the formation of various carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are usually performed in anhydrous solvents under inert atmospheres.

      Products: Reduction can yield amines and alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Reactions are conducted under controlled temperatures, often in the presence of a base.

      Products: Substitution reactions can produce halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Scientific Research Applications

2,2’-Azanediyldi(~2~H_2_)acetic acid is utilized in various fields due to its versatile chemical properties:

  • Chemistry

      Chelating Agent: Used in the synthesis of metal complexes for catalysis and material science.

      Ligand: Employed in coordination chemistry to stabilize metal ions.

  • Biology

      Protein Purification: Used in affinity chromatography to purify proteins by binding metal ions.

      Enzyme Assays: Acts as a chelating agent in enzyme assays to control metal ion concentrations.

  • Medicine

      Radiopharmaceuticals: Used in the preparation of radiopharmaceuticals for diagnostic imaging.

      Chelation Therapy: Employed in chelation therapy to remove heavy metals from the body.

  • Industry

      Water Treatment: Utilized in water treatment processes to remove heavy metal ions.

      Polymer Production: Acts as a catalyst in the polymerization of certain monomers.

Mechanism of Action

The primary mechanism by which 2,2’-Azanediyldi(~2~H_2_)acetic acid exerts its effects is through chelation. The compound has two carboxyl groups and one amine group, which can coordinate with metal ions to form stable complexes. This chelation process is crucial in various applications, from catalysis to medical treatments.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediaminetetraacetic Acid (EDTA)

      Comparison: EDTA has four carboxyl groups and two amine groups, providing stronger chelation compared to 2,2’-Azanediyldi(~2~H_2_)acetic acid.

      Uniqueness: 2,2’-Azanediyldi(~2~H_2_)acetic acid is less bulky and can be used in applications where EDTA’s larger size is a disadvantage.

  • Nitrilotriacetic Acid (NTA)

      Comparison: NTA has three carboxyl groups and one amine group, offering intermediate chelation strength.

      Uniqueness: 2,2’-Azanediyldi(~2~H_2_)acetic acid provides a balance between chelation strength and molecular size, making it suitable for specific applications.

  • Diethylenetriaminepentaacetic Acid (DTPA)

      Comparison: DTPA has five carboxyl groups and three amine groups, providing very strong chelation.

      Uniqueness: 2,2’-Azanediyldi(~2~H_2_)acetic acid is more cost-effective and easier to synthesize for certain industrial applications.

Conclusion

2,2’-Azanediyldi(~2~H_2_)acetic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to chelate metal ions makes it invaluable in various processes, from protein purification to water treatment. Understanding its preparation, reactions, and applications can help in leveraging its properties for innovative solutions in multiple fields.

Properties

IUPAC Name

2-[[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBKCUXIYYUSX-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC([2H])([2H])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745741
Record name 2,2'-Azanediyldi(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21386-66-3
Record name 2,2'-Azanediyldi(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21386-66-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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